(R)-1-(3-Fluorophenyl)ethanol is categorized under alcohols and phenolic compounds. It is particularly significant in pharmaceutical chemistry as an intermediate in the synthesis of various biologically active compounds. The compound is often referenced in studies related to drug development and synthesis processes, especially in the context of chiral compounds due to its stereochemistry.
The synthesis of (R)-1-(3-Fluorophenyl)ethanol can be achieved through several methods, primarily focusing on the asymmetric synthesis of alcohols from ketones or other precursors. Here are some notable methods:
The molecular structure of (R)-1-(3-Fluorophenyl)ethanol can be described as follows:
C[C@@H](O)C1=CC=CC(F)=C1
(R)-1-(3-Fluorophenyl)ethanol participates in various chemical reactions typical of secondary alcohols:
The mechanism of action for (R)-1-(3-Fluorophenyl)ethanol primarily pertains to its role as an intermediate in drug synthesis:
Research indicates that compounds similar to (R)-1-(3-Fluorophenyl)ethanol exhibit significant activity against various biological targets, including those involved in cancer therapy.
The physical and chemical properties of (R)-1-(3-Fluorophenyl)ethanol include:
(R)-1-(3-Fluorophenyl)ethanol has several significant applications:
Chiral alcohols serve as indispensable building blocks in pharmaceutical synthesis due to their ability to impart stereochemical diversity—a critical factor in drug efficacy and safety. The enantiomeric purity of alcohol-containing pharmaceuticals directly influences pharmacological activity, metabolic stability, and target selectivity. For instance, over 75% of small-molecule drugs contain chiral centers, with alcohols frequently appearing as key structural motifs in antibiotics (e.g., fluoroquinolones), anticoagulants, and central nervous system (CNS) agents [6] [10]. The stereoselective reduction of prochiral ketones to generate enantiomerically enriched alcohols represents a cornerstone of modern asymmetric synthesis. Biocatalytic approaches, particularly ketoreductase-catalyzed transformations, have gained prominence for producing chiral alcohols with >99% enantiomeric excess (e.e.), as demonstrated in the synthesis of anticholesterol drugs like Atorvastatin [10].
Table 1: Key Physicochemical Properties of (R)-1-(3-Fluorophenyl)ethanol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₉FO | - |
Molecular Weight | 140.16 g/mol | - |
Specific Rotation ([α]D) | Not reported (enantiomer-specific) | - |
Boiling Point | 196.2 ± 15.0 °C | 760 mmHg |
LogP (Partition Coefficient) | 1.43 (experimental) | - |
Water Solubility | 1.58 mg/mL (predicted) | 25°C |
Topological Polar Surface Area | 20.23 Ų | - |
(R)-1-(3-Fluorophenyl)ethanol (CAS: 126534-33-6) exemplifies a versatile chiral synthon used in complex molecule assembly. Its structure combines a stereogenic carbinol center with a meta-fluorinated aromatic ring, enabling diverse transformations:
Synthetic routes to this compound emphasize enantioselectivity:
Table 2: Synthetic Methods for (R)-1-(3-Fluorophenyl)ethanol
Method | Yield | Enantiomeric Excess (e.e.) | Key Conditions |
---|---|---|---|
Biocatalytic Reduction | >98% | >99.8% | Recombinant ketoreductase, NADH regeneration |
Chemical Resolution | ~50% | >95% | Chiral stationary phase |
Asymmetric Hydrogenation | ~96% | Not reported | Chiral Ru-catalysts |
The meta-fluorophenyl moiety in (R)-1-(3-fluorophenyl)ethanol enhances molecular interactions critical to drug-receptor binding:
In drug design, meta-substitution balances steric accessibility and electronic effects, contrasting with ortho-fluorination’s steric constraints and para-fluorination’s profound resonance effects. This positional selectivity makes meta-fluorinated analogs prevalent in CNS drugs and kinase inhibitors [6] [8].
Table 3: Impact of Fluorination on Aromatic System Properties
Parameter | Fluorinated Aromatic | Non-Fluorinated Analog | Biological Consequence |
---|---|---|---|
Aromatic Quadrupole Moment | Enhanced electron deficiency | Higher electron density | Stronger π-stacking with receptors |
C–F Bond Dipole | 1.41 D | N/A | Weak H-bond donor interactions |
Metabolic Stability | High (resists CYP450 oxidation) | Moderate to low | Extended half-life |
Boiling Point | 196.2°C | ~205°C (unfluorinated) | Altered purification requirements |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: